molecular formula C11H9N3O2 B11886824 3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine

3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11886824
M. Wt: 215.21 g/mol
InChI Key: SLGGQXLQTBVYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine is a compound that belongs to the class of heterocyclic compounds. It features a chromene ring fused with an oxadiazole ring, making it an interesting subject for various chemical and biological studies. Chromenes are known for their presence in natural products and pharmaceutical agents, while oxadiazoles are recognized for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(2H-chromen-3-yl)hydrazine with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-amine is unique due to its dual presence of chromene and oxadiazole rings, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C11H9N3O2/c12-11-13-10(14-16-11)8-5-7-3-1-2-4-9(7)15-6-8/h1-5H,6H2,(H2,12,13,14)

InChI Key

SLGGQXLQTBVYKA-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C3=NOC(=N3)N

Origin of Product

United States

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